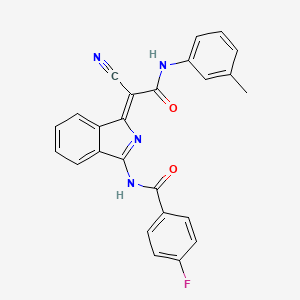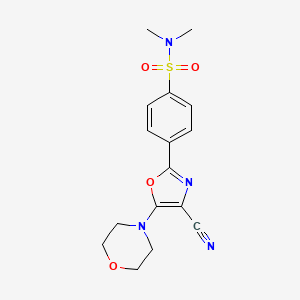![molecular formula C17H28ClNO2 B2997387 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride CAS No. 1217094-53-5](/img/structure/B2997387.png)
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride is a complex organic compound belonging to the class of indanes This compound is characterized by its unique structure, which includes an indane moiety linked to a butanol chain with an isopropylamino group
Wirkmechanismus
Target of Action
ICI-118551 Hydrochloride is a highly selective antagonist for the β2-adrenergic receptor . It binds to the β2 subtype with at least 100 times greater affinity than β1 or β3, the two other known subtypes of the beta adrenoceptor . The Ki values are 0.7, 49.5, and 611 nM for β2, β1, and β3 receptors, respectively .
Mode of Action
As a β2-adrenergic receptor antagonist, ICI-118551 Hydrochloride inhibits the action of catecholamines (like adrenaline) on β2-adrenergic receptors . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to the physiological effects of these hormones .
Biochemical Pathways
The β2-adrenergic receptor, the primary target of ICI-118551 Hydrochloride, is part of the G protein-coupled receptor (GPCR) family. When activated, it stimulates a cascade of intracellular events, including the activation of adenylyl cyclase, which increases the production of cyclic AMP (cAMP). cAMP then activates protein kinase A, leading to various cellular responses . By blocking the β2-adrenergic receptor, ICI-118551 Hydrochloride inhibits this cascade, thereby modulating the cellular responses .
Result of Action
The primary result of ICI-118551 Hydrochloride’s action is the inhibition of β2-adrenergic receptor-mediated responses. This includes a decrease in heart rate, vasodilation, and smooth muscle relaxation . It has been used in research to understand the action of the β2-adrenergic receptor .
Action Environment
The efficacy and stability of ICI-118551 Hydrochloride, like many other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the drug, and the temperature . .
Biochemische Analyse
Biochemical Properties
ICI-118551 hydrochloride interacts with β2, β1, and β3 adrenergic receptors, with Ki values of 0.7, 49.5, and 611 nM respectively . It inhibits cAMP accumulation with an IC50 of 1.7 μM in IMCD cells . The nature of these interactions involves binding to the receptor, leading to a decrease in cAMP levels .
Cellular Effects
ICI-118551 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to decrease cell viability in a specific manner, by triggering apoptosis . It also impairs the nuclear internalization of HIF-1α in hemangioblastomas and hypoxic primary endothelial cells, significantly reducing the activation of HIF-target genes and halting tumor-related angiogenic processes .
Molecular Mechanism
The molecular mechanism of action of ICI-118551 hydrochloride involves its high selectivity for the β2 adrenergic receptor . By binding to this receptor, it acts as an antagonist, inhibiting the normal signaling processes that would occur upon activation of the receptor . This results in a decrease in cAMP levels, which can lead to various downstream effects, including changes in gene expression .
Dosage Effects in Animal Models
It has been reported to be active in vivo , suggesting that it could have significant effects at certain dosages.
Subcellular Localization
Given its mechanism of action, it is likely that it would be found in the vicinity of the β2 adrenergic receptors to which it binds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride typically involves multiple steps. The starting material, 7-methyl-2,3-dihydro-1H-indene, undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:
Oxidation: The indene moiety is oxidized to introduce the hydroxyl group.
Substitution: The hydroxyl group is substituted with an isopropylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane Derivatives: Compounds with similar indane structures, such as 1H-indene, 2,3-dihydro-4-methyl-1H-indene.
Butanol Derivatives: Compounds with similar butanol chains, such as 1-butanol, 2-butanol.
Uniqueness
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride is unique due to its specific combination of functional groups and structural features
Eigenschaften
IUPAC Name |
1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMBGWSOLBOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B2997308.png)
![4-butyl-3-((2-chloro-4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2997312.png)
![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2997314.png)
![1-[(4-chlorophenyl)methyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2997315.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2997318.png)
![1-[(2R,3R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-2-octanamidopropyl]pyrrolidin-1-ium-1-olate](/img/structure/B2997319.png)



![N-[cyano(2,3-dichlorophenyl)methyl]-3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl](methyl)amino}propanamide](/img/structure/B2997324.png)
![4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2997326.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2997327.png)
